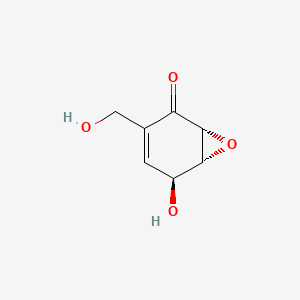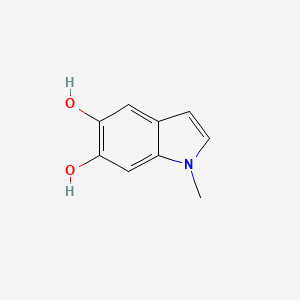
1-メチル-1H-インドール-5,6-ジオール
概要
説明
1-Methyl-1H-indole-5,6-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject for investigation. In
科学的研究の応用
抗ウイルス活性
インドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール-2-カルボン酸エステル誘導体は、インフルエンザA型およびコクサッキーB3ウイルスに対して阻害活性を示しています {svg_1}。インドール核の存在は、ウイルス受容体への結合親和性を高める可能性があり、新しい抗ウイルス薬の開発につながる可能性があります。
抗炎症活性
インドール骨格は、抗炎症活性とも関連付けられています。 インドメタシンなどのインドール系化合物は、合成され、COX-2阻害作用と生体内抗炎症活性が評価されています {svg_2}。これらの知見は、インドール誘導体が炎症性疾患の治療に役立つ可能性があることを示唆しています。
抗がん作用
インドール誘導体は、がん治療における可能性について検討されています。 インドール化合物の構造的多様性は、がん細胞の増殖と生存に関与するさまざまな経路を標的にすることを可能にします {svg_3}。この分野の研究では、有効な抗がん剤となる可能性のある新規インドール誘導体を合成することを目指しています。
抗HIV効果
いくつかの新規インドリルおよびオキソクロメニルキサントン誘導体は、抗HIV特性について研究されています。 分子ドッキング研究は、これらの化合物がHIV-1の複製サイクルを妨げる可能性があり、新しいHIV治療の開発のための有望な道筋を提供することを示唆しています {svg_4}.
抗酸化作用
インドール核は、抗酸化活性に寄与することがわかっています。 この特性は、神経変性疾患など、さまざまな疾患に関与する酸化ストレスから細胞を保護するのに役立つため、重要です {svg_5}。そのため、インドール誘導体は、酸化損傷を軽減する治療法の開発に役立つ可能性があります。
抗菌活性
インドール誘導体は、広範囲の微生物に対して抗菌活性を持ちます。これには、バクテリア、真菌、さらには一部の寄生虫が含まれます。 インドール環の多様性により、さまざまな微生物経路を標的にできる修飾が可能になり、新規抗菌剤を開発するための貴重な構造となっています {svg_6}.
Safety and Hazards
将来の方向性
The future directions for “1-Methyl-1H-indole-5,6-diol” and similar compounds could involve further exploration of their biological activities. Indole derivatives are considered significant in natural products and drugs, and they play a crucial role in cell biology . Therefore, they could be potential targets for the development of new drugs against various diseases.
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of potential interactions with cellular targets.
Result of Action
1-Methyl-1H-indole-5,6-diol, also known as 5,6-Dihydroxyindole, a melanin precursor, has a broad-spectrum antibacterial, antifungal, antiviral, antiparasitic activity . It has cytotoxic effects and is strongly toxic against various pathogens .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-1H-indole-5,6-diol. For instance, exposure to certain substances, obesity, lack of physical activity, and pollution can contribute to the development of diseases like cancer . These factors could potentially influence the effectiveness of 1-Methyl-1H-indole-5,6-diol.
生化学分析
Biochemical Properties
1-Methyl-1H-indole-5,6-diol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities . The compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and providing cellular protection against oxidative damage . Additionally, 1-Methyl-1H-indole-5,6-diol can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
1-Methyl-1H-indole-5,6-diol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . Furthermore, 1-Methyl-1H-indole-5,6-diol can inhibit the proliferation of microbial cells by disrupting their cell membranes and interfering with essential metabolic processes . These effects highlight the potential therapeutic applications of this compound in treating cancer and infectious diseases.
Molecular Mechanism
The molecular mechanism of 1-Methyl-1H-indole-5,6-diol involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity . For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, 1-Methyl-1H-indole-5,6-diol can modulate the expression of genes involved in oxidative stress responses, enhancing the production of antioxidant proteins and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-indole-5,6-diol can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong oxidizing agents, leading to the formation of inactive byproducts . Long-term studies have shown that 1-Methyl-1H-indole-5,6-diol can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indole-5,6-diol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity increases . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
1-Methyl-1H-indole-5,6-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, 1-Methyl-1H-indole-5,6-diol can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indole-5,6-diol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, 1-Methyl-1H-indole-5,6-diol can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
1-Methyl-1H-indole-5,6-diol exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, 1-Methyl-1H-indole-5,6-diol can enhance the production of ATP and reduce oxidative stress by modulating the activity of mitochondrial enzymes . In the nucleus, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .
特性
IUPAC Name |
1-methylindole-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSJAYSAUDUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197464 | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4821-00-5 | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



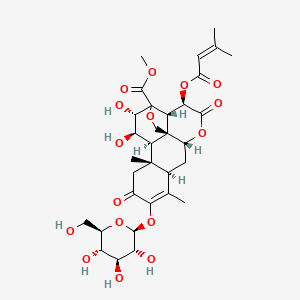
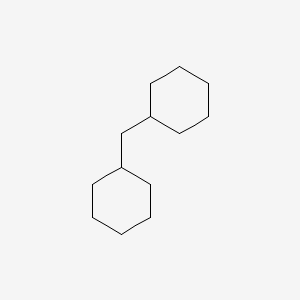
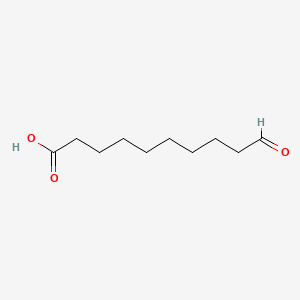
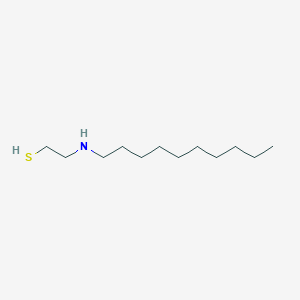
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)

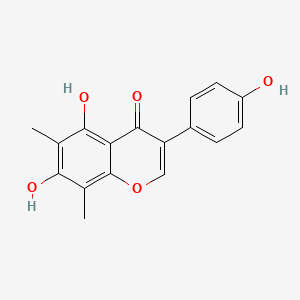
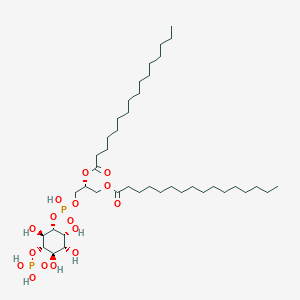
![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)

![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)
